4-(Chloromethyl)-2-ethyl-1-fluorobenzene 4-(Chloromethyl)-2-ethyl-1-fluorobenzene
Brand Name: Vulcanchem
CAS No.: 31912-91-1
VCID: VC18409119
InChI: InChI=1S/C9H10ClF/c1-2-8-5-7(6-10)3-4-9(8)11/h3-5H,2,6H2,1H3
SMILES:
Molecular Formula: C9H10ClF
Molecular Weight: 172.63 g/mol

4-(Chloromethyl)-2-ethyl-1-fluorobenzene

CAS No.: 31912-91-1

Cat. No.: VC18409119

Molecular Formula: C9H10ClF

Molecular Weight: 172.63 g/mol

* For research use only. Not for human or veterinary use.

4-(Chloromethyl)-2-ethyl-1-fluorobenzene - 31912-91-1

Specification

CAS No. 31912-91-1
Molecular Formula C9H10ClF
Molecular Weight 172.63 g/mol
IUPAC Name 4-(chloromethyl)-2-ethyl-1-fluorobenzene
Standard InChI InChI=1S/C9H10ClF/c1-2-8-5-7(6-10)3-4-9(8)11/h3-5H,2,6H2,1H3
Standard InChI Key GHWNTRLFOFVCAT-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C=CC(=C1)CCl)F

Introduction

4-(Chloromethyl)-2-ethyl-1-fluorobenzene is an aromatic compound characterized by the presence of a chloromethyl group, an ethyl substituent, and a fluorine atom attached to a benzene ring. Its molecular formula is C9H10ClF, and it has a molecular weight of approximately 188.63 g/mol . This compound is part of a broader class of halogenated aromatic compounds, which are known for their diverse applications in organic synthesis and potential biological activities.

Synthesis Methods

The synthesis of 4-(Chloromethyl)-2-ethyl-1-fluorobenzene typically involves multi-step organic reactions. While specific detailed protocols are not widely documented, the synthesis of similar compounds often involves the use of alkyl halides and fluorination reactions under controlled conditions, such as in a nitrogen atmosphere with dry solvents .

Industrial-scale production may utilize continuous flow processes to enhance efficiency and yield. Automated reactors and precise control of reaction parameters help improve scalability and product consistency.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 4-(Chloromethyl)-2-ethyl-1-fluorobenzene. Here are a few notable examples:

Compound NameStructural FeaturesUnique Characteristics
4-(Chloromethyl)-1-fluoro-2-methylbenzeneChloromethyl and methyl groupsExhibits different reactivity due to methyl substitution.
2-Chloro-4-fluorotolueneChlorine and fluorine substitutionsOften used in organic synthesis; shows different biological activity profiles.
3-Chloro-5-fluoroanilineAmino group instead of chloromethylKnown for its use in dye synthesis; different reactivity due to amino group.
4-Bromo-2-ethyl-1-fluorobenzeneBromine instead of chlorineExhibits different electronic properties affecting reactivity.

These comparisons highlight the unique positioning of 4-(Chloromethyl)-2-ethyl-1-fluorobenzene within a class of halogenated aromatic compounds, particularly regarding its potential applications and reactivity profiles influenced by its specific substituents.

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